Specific Scientific Field: Oncology, specifically colon cancer treatment .
Summary of the Application: G-749 is an FLT3 kinase inhibitor that was originally developed as a treatment for acute myeloid leukemia. It has been found to inhibit the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, which is used to treat solid cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). This study aimed to investigate the anticancer effects of G-749 targeting the TAM receptor tyrosine kinase in colon cancer .
Methods of Application or Experimental Procedures: The study demonstrated the potential of G-749 to effectively inhibit tumorigenesis by degrading TYRO3 via regulated intramembrane proteolysis both in vitro and in vivo. The study used colon cancer cell lines HCT15 and SW620, as well as tumor xenograft mouse models .
Results or Outcomes: G-749 significantly reduced the viability of colon cancer cell lines in a concentration-dependent manner and promoted the degradation of TYRO3 protein through the regulated intramembrane proteolysis (RIP) process. In addition, G-749 reduced STAT3 and AKT phosphorylation in HCT15 and SW620 colon cancer cells and promoted apoptosis .
Specific Scientific Field: Hematology, specifically acute myeloid leukemia treatment .
Summary of the Application: G-749 is a novel FLT3 inhibitor that showed potent and sustained inhibition of the FLT3 wild type and mutants including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L in cellular assays. G-749 retained its inhibitory potency in various drug-resistance milieus such as patient plasma, FLT3 ligand surge, and stromal protection .
Methods of Application or Experimental Procedures: This was an open-label, monotherapy study in patients with advanced solid tumors, to evaluate the safety, tolerability, and pharmacokinetics (PK) of multiple ascending doses of SKI-O-801 (Denfivontinib). A total of 36 subjects participated in 6 cohorts (traditional 3+3 design). In each cohort, 3 subjects received SKI-O-801 .
Results or Outcomes: G-749 shows several desirable characteristics to overcome other drug resistances conferred by patient plasma, FLT3 ligand, and stromal cells .
Specific Scientific Field: Oncology, specifically advanced solid tumor treatment .
Summary of the Application: Denfivontinib (SKI-G-801) is under development for the treatment of advanced solid cancer. The drug candidate targets FMS-like tyrosine kinase 3 (FLT3) and AXL .
Methods of Application or Experimental Procedures: This is an open-label, monotherapy study in patients with advanced solid tumors, to evaluate the safety, tolerability, and pharmacokinetics (PK) of multiple ascending doses of SKI-O-801 (Denfivontinib). A total of 36 subjects are planned to participate in 6 cohorts (traditional 3+3 design). In each cohort, 3 subjects will receive SKI-O-801 .
Specific Scientific Field: Hematology, specifically refractory acute myeloid leukemia treatment .
Summary of the Application: Denfivontinib is under clinical development for the treatment of relapsed or refractory acute myeloid leukemia. The drug candidate targets FMS-like tyrosine kinase 3 (FLT3) and AXL .
G-749, also known as Denfivontinib, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is implicated in the pathogenesis of acute myeloid leukemia (AML) and other malignancies. This compound has demonstrated significant efficacy against both wild-type and mutant forms of FLT3, including FLT3-ITD and FLT3-D835Y, which are often associated with drug resistance in AML patients. G-749 operates through a mechanism that involves inhibiting the phosphorylation of FLT3 and its downstream signaling pathways, making it a promising candidate for targeted cancer therapies .
G-749 functions as an ATP-competitive FLT3 inhibitor []. This means it binds to the ATP-binding pocket of FLT3, preventing the binding of Adenosine Triphosphate (ATP), a crucial energy molecule needed for FLT3 signaling. By inhibiting FLT3 activity, G-749 disrupts the growth and survival pathways of AML cells harboring FLT3 mutations [].
Studies have shown that G-749 effectively inhibits not only wild-type FLT3 but also various clinically relevant FLT3 mutations, including FLT3-ITD, FLT3-D835Y, and their combinations []. This broad spectrum of activity suggests G-749's potential to overcome resistance mechanisms observed in other FLT3 inhibitors [].
G-749 primarily functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and subsequent activation. The compound has shown IC50 values ranging from 0.4 nM to 8 nM for various FLT3 mutants, indicating its high potency. Additionally, G-749 has been noted to inhibit other receptor tyrosine kinases, including AXL and MER, which are involved in tumor progression and metastasis .
G-749 exhibits notable biological activity in preclinical studies. It has been shown to reduce cell viability in various leukemia cell lines, such as MV4-11 and Molm-14, with IC50 values of 3.5 nM and 7.5 nM respectively. The compound promotes apoptosis and inhibits cell proliferation by degrading TYRO3, another receptor tyrosine kinase involved in cancer progression. In vivo studies have demonstrated that G-749 can significantly reduce tumor growth in xenograft models of leukemia .
The synthesis of G-749 involves a structure-based drug design approach that optimizes its binding affinity for the FLT3 kinase. While specific synthetic routes are proprietary, it generally includes the following steps:
G-749 is primarily being explored for its therapeutic potential in treating acute myeloid leukemia and possibly other cancers characterized by aberrant activation of receptor tyrosine kinases. Its ability to overcome drug resistance makes it a valuable candidate for combination therapies aimed at improving patient outcomes in resistant leukemia cases .
Interaction studies have indicated that G-749 not only inhibits FLT3 but also affects downstream signaling pathways involving STAT3 and AKT, both critical for cell survival and proliferation. The compound's ability to function in high FLT3 ligand environments further supports its potential utility in clinical settings where resistance mechanisms are prevalent .
Several compounds share structural or functional similarities with G-749, particularly within the category of receptor tyrosine kinase inhibitors:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
PKC412 | FLT3 | 10 | First-generation FLT3 inhibitor |
AC220 | FLT3 | 5 | Selective for FLT3-ITD mutations |
Sorafenib | Multiple kinases | 10-20 | Broad-spectrum kinase inhibitor |
Quizartinib | FLT3 | 0.5 | Highly selective for FLT3 |
G-749 stands out due to its unique ability to inhibit multiple receptor tyrosine kinases while maintaining potency against resistant forms of FLT3, making it a versatile option in targeted cancer therapy .